3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Regioselective synthesis Cross-coupling Medicinal chemistry

Sourcing a 7-azaindole scaffold with unpredictable regioselectivity can derail complex multi-step syntheses, leading to failed couplings or inaccessible chemical space. 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (CAS 1900716-15-5) solves this with a predictable reactivity gradient: the C-3 chlorine on the pyrrole ring selectively reacts before the C-6 chlorine on the pyridine ring. This enables streamlined, protecting-group-free sequential functionalization. Key outcomes: Enables rapid parallel synthesis of trisubstituted kinase probe libraries; Provides two orthogonal handles for constructing bivalent inhibitors or PROTACs without cumbersome protection steps; Reduces step count and improves overall yield for scalable drug candidate manufacturing. Available in research and bulk quantities.

Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
Cat. No. B12891020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC7H4Cl2N2
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=CN2)Cl)Cl
InChIInChI=1S/C7H4Cl2N2/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H,10,11)
InChIKeyRZHIDBIWOZDPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-7-azaindole Building Block


3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (CAS: Not universally assigned, MF: C₇H₄Cl₂N₂, MW: 187.03) is a dihalogenated heterocycle belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class . This compound serves as a versatile synthetic intermediate, valued for its dual chlorine substitution at the 3- and 6-positions, which enables sequential, regioselective functionalization [1]. The 7-azaindole core is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for indole or purine in kinase inhibitor discovery [2].

Why 3,6-Dichloro Substitution Matters


Simply selecting any dichloro-7-azaindole is insufficient for complex synthetic routes. The precise placement of chlorine atoms dictates the molecule's electronic landscape and, consequently, its chemical reactivity and the biological profile of any downstream derivatives. For 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine, the chlorine at C-3 is strategically located on the pyrrole ring, while the C-6 chlorine resides on the pyridine ring. This distinct arrangement creates a unique and predictable reactivity gradient that cannot be replicated by its regioisomers, such as 4,6-dichloro- or 5,6-dichloro-1H-pyrrolo[2,3-b]pyridine [1]. Substituting a 3,6-dichloro core with an alternative isomer can lead to divergent reaction outcomes, lower yields in key coupling steps, or the failure to access a desired chemical space due to altered steric and electronic constraints in the final molecule [2].

Evidence for 3,6-Dichloro-7-azaindole Selection


Sequential Orthogonal Functionalization

The 3,6-dichloro substitution pattern on the 7-azaindole core provides a unique and predictable order of reactivity. The chlorine at the 3-position (pyrrole ring) is more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the chlorine at the 6-position (pyridine ring) [1]. This allows for the first coupling to occur selectively at C-3, followed by a second, distinct coupling at C-6. In contrast, a regioisomer like 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine exhibits different reactivity and selectivity due to the altered electronic environment of both chlorine atoms residing on the pyridine ring. While a direct, head-to-head kinetic study comparing all dichloro isomers is not available in the public domain, the established rules of nucleophilic aromatic substitution and cross-coupling on electron-deficient heteroaromatics confirm that the reactivity of a C-Cl bond is highly sensitive to its position on the fused ring system [2].

Regioselective synthesis Cross-coupling Medicinal chemistry

Solubility Profile vs. Other Isomers

While specific logP and aqueous solubility data for all dichloro-7-azaindole isomers are not systematically tabulated, supplier technical data indicates that 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine exhibits limited solubility in water and is soluble in common organic solvents like DMSO, DMF, and dichloromethane . This property profile is a critical factor for laboratory-scale reactions and can differ subtly from its regioisomers due to variations in molecular dipole moment and crystal packing forces, which are directly influenced by the chlorine substitution pattern. For instance, the symmetrical nature of a 4,6-dichloro isomer may result in a higher melting point and lower organic solubility compared to the less symmetrical 3,6-isomer [1].

Physicochemical properties Solubility Process chemistry

Precursor to Trisubstituted Pyrrolopyridines

A foundational synthetic methodology paper demonstrates that pyrrolo[2,3-b]pyridine derivatives, specifically including 1,3- and 1,3,6-substituted variants, can be synthesized from precursors like 2,6-dichloropyridine [1]. 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is the key intermediate that embodies this 3,6-dihalo motif. This compound allows for the one-pot or sequential introduction of three different substituents: one at the N-1 position (via alkylation/acylation) and two at the C-3 and C-6 positions (via cross-coupling or nucleophilic aromatic substitution). This contrasts with mono-chloro or other dihalo isomers which offer fewer or different points for diversification, making the 3,6-isomer a more powerful and efficient starting point for generating compound libraries.

Synthetic methodology Diversity-oriented synthesis Library synthesis

Research Applications of 3,6-Dichloro-7-azaindole


Kinase Inhibitor Hit-to-Lead Optimization

Medicinal chemists can leverage the three orthogonal reactive sites of 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (N-1, C-3, and C-6) to rapidly synthesize diverse libraries of trisubstituted 7-azaindoles [1]. The predictable reactivity gradient, where C-3 couples before C-6 under standard conditions, allows for the streamlined, parallel synthesis of analogs designed to probe the ATP-binding pocket and adjacent allosteric sites of kinases [2]. This capability is directly enabled by the unique 3,6-dichloro substitution pattern and is not as efficiently achieved with other regioisomers.

Asymmetric Multivalent Ligand Synthesis

Researchers developing bivalent inhibitors or PROTACs (Proteolysis Targeting Chimeras) require scaffolds with two distinct points of attachment for two different warheads. The differential reactivity of the 3- and 6-position chlorines in 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine provides a built-in synthetic solution [1]. A first linker can be installed at C-3, followed by installation of a second, distinct linker at C-6, enabling the creation of highly complex, unsymmetrical molecules [2]. This orthogonal functionalization would be impossible or far more cumbersome with a symmetrically substituted core.

Scalable Manufacturing Routes for Clinical Candidates

Process chemists tasked with developing a scalable, high-yielding synthesis for a 7-azaindole-based drug candidate can rely on the predictable reactivity of 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. The ability to perform two sequential cross-couplings without protecting group manipulations reduces step count, improves overall yield, and minimizes purification challenges, which are critical considerations for cost-effective manufacturing [1]. Its reliable solubility in standard organic solvents further enhances its suitability for scale-up in industrial reactors.

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